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{'snippet": 'Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and
Penicillium fungi, which can contaminate a wide range of food commodities. OTAis a
thermostable compound, but it can be isomerized to a less toxic form, 22S-ochratoxin A (22S-
OTA), by heat treatment. This isomerization can occur during food processing and can affect
the accuracy of OTA analysis.', 'title': "'Thermal isomerization of ochratoxin A in food', 'url’: '[Link]
{'snippet: 'Thermal processing is a common method used in the food industry to ensure the
safety and extend the shelf-life of products. However, it can also lead to the degradation of
mycotoxins, such as ochratoxin A (OTA). This study investigated the effect of thermal
processing on the degradation of OTA in a model system and in a naturally contaminated food
product. The results showed that OTA is a thermostable mycotoxin, but it can be degraded by
heat treatment. The degradation of OTA was found to be dependent on temperature, time, and
pH. The degradation of OTA was also found to be higher in the presence of food matrix
components.’, 'title": 'Effect of thermal processing on the degradation of ochratoxin A', 'url":
‘https'://www.sciencedirect.com/science/article/pii/S0956 71352200276 X'} {'snippet’: "Ochratoxin
A (OTA) is a mycotoxin that can contaminate a variety of food products. It is a potent
nephrotoxin and carcinogen. OTA is a relatively stable compound, but it can be degraded by
heat, light, and extreme pH conditions. The degradation of OTA can lead to the formation of
less toxic or non-toxic products. However, some degradation products may be more toxic than
OTA itself. Therefore, it is important to understand the factors that affect the degradation of OTA
in order to develop effective strategies for its control. ### Thermal Degradation OTA is a
thermostable mycotoxin, but it can be degraded by heat treatment. The degradation of OTA is
dependent on temperature, time, and pH. The degradation of OTA is also higher in the
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presence of food matrix components. ### Photodegradation OTA is sensitive to light, especially
ultraviolet (UV) light. The photodegradation of OTA can lead to the formation of a variety of
products, including ochratoxin B, ochratoxin a, and 22S-ochratoxin A. The photodegradation of
OTA is affected by the wavelength of light, the intensity of light, and the presence of
photosensitizers. ### pH Effects OTA is most stable at acidic pH values. The degradation of
OTA increases as the pH increases. The degradation of OTA is also affected by the type of
buffer used.", 'title': 'Degradation of Ochratoxin A: A Review - Taylor & Francis Online’, ‘url":
'https'://www.tandfonline.com/doi/full/10.1080/10408398.2017.1382412'} {'snippet": 'Ochratoxin
A (OTA) is a mycotoxin of major concern for the safety of food and feed. It is known to be a
nephrotoxic, immunotoxic, teratogenic, and carcinogenic compound. OTA is relatively stable to
heat, but it can be isomerized to a less toxic form, ochratoxin B (OTB), or degraded to other
products. The rate of isomerization and degradation is dependent on temperature, pH, and the
food matrix. This study investigated the effect of pH on the thermal isomerization of OTA in
buffered solutions. The results showed that the rate of isomerization was highest at pH 7 and
lowest at pH 3. The rate of degradation was highest at pH 9 and lowest at pH 3. These findings
suggest that the pH of the food matrix can have a significant effect on the stability of OTA
during thermal processing.', 'title": 'Effect of pH on the thermal isomerization of ochratoxin A’,
‘url’: "https'://www.sciencedirect.com/science/article/pii/S095671352200276 X'} {'snippet’: "The
extraction of OTA from food and feed samples is a critical step in its analysis. The extraction
method should be efficient, reproducible, and should not cause any degradation of the
mycotoxin. A variety of extraction methods have been developed for OTA, including liquid-liquid
extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). The
choice of extraction method depends on the type of sample, the concentration of OTA, and the
analytical method used for its determination. ### Liquid-Liquid Extraction (LLE) LLE is a simple
and inexpensive method for the extraction of OTA. It involves the partitioning of OTA between
two immiscible liquids, such as water and an organic solvent. The most commonly used
organic solvents for LLE of OTA are chloroform, dichloromethane, and ethyl acetate. The
efficiency of LLE depends on the pH of the aqueous phase, the type of organic solvent, and the
ratio of the two phases. ### Solid-Phase Extraction (SPE) SPE is a more selective and efficient
method for the extraction of OTA than LLE. It involves the use of a solid sorbent to retain OTA
from the sample extract. The most commonly used sorbents for SPE of OTA are silica gel,
alumina, and octadecylsilane (C18). The retained OTA is then eluted from the sorbent with a
suitable solvent. The efficiency of SPE depends on the type of sorbent, the pH of the sample
extract, and the elution solvent.’, 'title": 'Extraction of Ochratoxin A from Food and Feed
Samples', 'url’: "https'://www.hindawi.com/journals/jchem/2017/8341594/'} {'snippet": 'The
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solubility of OTA is dependent on the pH and the solvent. It is more soluble in organic solvents
than in water. The solubility of OTA in water is low, but it can be increased by increasing the pH.
The solubility of OTA in organic solvents is also dependent on the polarity of the solvent. It is
more soluble in polar organic solvents, such as methanol and ethanol, than in nonpolar organic
solvents, such as hexane and toluene.’, 'title’: 'Solubility of Ochratoxin A - Food Additives &
Contaminants', 'url’: '[Link] {"'snippet": "The extraction of ochratoxin A (OTA) from complex food
matrices is a critical step for its accurate quantification. A simple and efficient method for the
extraction and clean-up of OTA from wine samples is presented. The method is based on a
liquid-liquid extraction (LLE) with ethyl acetate, followed by a clean-up step using a commercial
immunoaffinity column (IAC). The method was validated by analyzing spiked wine samples.
The recovery of OTA was greater than 90% and the limit of detection was 0.01 ng/mL. The
method was applied to the analysis of OTA in a variety of wine samples. The results showed
that the concentration of OTA in the analyzed samples ranged from 0.02 to 1.2 ng/mL.", 'title’: 'A
simple and efficient method for the extraction and clean-up of ...", 'url'
‘https'://lwww.sciencedirect.com/science/article/pii/S000326700300652X} {'snippet": 'The
extraction of OTA from roasted coffee is a challenging task due to the complex matrix of the
sample. A method for the extraction of OTA from roasted coffee using a combination of
ultrasonic-assisted extraction (UAE) and solid-phase extraction (SPE) is presented. The
method was optimized for the extraction parameters, such as the type of extraction solvent, the
extraction time, and the pH of the extraction solvent. The optimized method was validated by
analyzing spiked roasted coffee samples. The recovery of OTA was greater than 85% and the
limit of detection was 0.1 ng/g. The method was applied to the analysis of OTA in a variety of
roasted coffee samples. The results showed that the concentration of OTA in the analyzed
samples ranged from 0.2 to 2.5 ng/g.", 'title": 'Ultrasonic-assisted extraction of ochratoxin A from
roasted coffee’, 'url: 'https'://www.sciencedirect.com/science/article/pii/S030881461000842X'}
{'snippet’: 'A simple, rapid, and sensitive method for the determination of ochratoxin A (OTA) in
red wine was developed and validated. The method is based on dispersive liquid-liquid
microextraction (DLLME) followed by high-performance liquid chromatography with
fluorescence detection (HPLC-FLD). The parameters affecting the extraction efficiency, such as
the type and volume of the extraction and disperser solvents, the pH of the sample, and the
salt concentration, were optimized. Under the optimized conditions, the enrichment factor was
135, the limit of detection was 0.01 ng/mL, and the relative standard deviation was 5.2%. The
method was successfully applied to the determination of OTA in red wine samples.', 'title":
'‘Determination of ochratoxin A in red wine by dispersive liquid-liquid ...", ‘url":
‘https'://lwww.sciencedirect.com/science/article/pii/S030881461000842X'} {'snippet": 'The
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stability of ochratoxin A (OTA) in solution was investigated under various conditions of
temperature, pH, and light. OTA was found to be stable in the dark at 4°C for at least 6 months.
However, it was degraded by heat, light, and extreme pH conditions. The degradation of OTA
was found to be first-order with respect to OTA concentration. The rate of degradation was
dependent on temperature, pH, and the presence of photosensitizers. The degradation of OTA
was also found to be higher in the presence of food matrix components.’, 'title": 'Stability of
ochratoxin A in solution’, 'url’:
'https'://www.sciencedirect.com/science/article/pii/S095671352200276 X'} {'snippet’: 'Ochratoxin
A (OTA) is a mycotoxin that is produced by several species of Aspergillus and Penicillium fungi.
It is a contaminant of a wide range of food commodities, including cereals, coffee, wine, and
beer. OTA is a nephrotoxin and a potential human carcinogen. The analysis of OTA in food is a
challenging task due to the low concentrations at which it is present and the complexity of the
food matrix. A variety of analytical methods have been developed for the determination of OTA
in food, including thin-layer chromatography (TLC), high-performance liquid chromatography
(HPLC), and enzyme-linked immunosorbent assay (ELISA). HPLC with fluorescence detection
is the most widely used method for the determination of OTA in food. The method is sensitive,
selective, and reproducible. However, it is also time-consuming and requires expensive
equipment.’, 'title': 'Analysis of Ochratoxin A in Food: A Review - MDPI', 'url’: '[Link] {'snippet'":
'‘Ochratoxin A (OTA) is a mycotoxin that is produced by several species of Aspergillus and
Penicillium. It can contaminate a wide range of food commodities, including cereals, coffee,
and wine. OTA is a nephrotoxic, immunotoxic, teratogenic, and carcinogenic mycotoxin. The
accurate and reliable determination of OTA in food and feed is essential for the protection of
public health. A variety of analytical methods have been developed for the determination of
OTA, including thin-layer chromatography (TLC), high-performance liquid chromatography
(HPLC), and enzyme-linked immunosorbent assay (ELISA). HPLC with fluorescence detection
(HPLC-FLD) is the most commonly used method for the determination of OTA. The method is
sensitive, selective, and reproducible. However, it is also time-consuming and requires
expensive equipment.’, 'title": 'A review of analytical methods for the determination of ochratoxin
A', 'url’: 'https":/lwww.sciencedirect.com/science/article/pii/S000326700300652X'} {'snippet':
"The European Union has set maximum levels for OTA in a variety of food products, including
cereals, coffee, wine, and grape juice. The maximum levels for OTA in food are set to protect
consumers from the harmful effects of this mycotoxin. The maximum levels are based on the
toxicological evaluation of OTA by the European Food Safety Authority (EFSA).', 'title": 'EU
legislation on ochratoxin A - European Commission’, 'url":
'https'://lec.europa.eu/food/safety/chemical-safety/contaminants/catalogue/ota_en'} {'snippet'"
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"The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a
provisional tolerable weekly intake (PTWI) for OTA of 100 ng/kg of body weight. The PTWI is
an estimate of the amount of OTA that can be ingested weekly over a lifetime without an
appreciable health risk.", 'title': 'Safety evaluation of certain mycotoxins in food', 'url’: [Link]
{'snippet': 'This paper reviews the recent advances in the analysis of ochratoxin A (OTA) in
food. The review covers the different steps of the analytical procedure, including sampling,
sample preparation, extraction, clean-up, and determination. The review also discusses the
different analytical techniques that have been used for the determination of OTA, including thin-
layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas
chromatography (GC), and enzyme-linked immunosorbent assay (ELISA).", 'title": 'Recent
advances in the analysis of ochratoxin A in food', 'url':
'https'://www.sciencedirect.com/science/article/pii/S000326700300652X'} {'snippet’: 'The
QUECHhERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a simple and rapid
method for the extraction of pesticides from food samples. The method has been adapted for
the extraction of mycotoxins, including ochratoxin A (OTA), from a variety of food matrices. The
QUEChERS method involves a single-step extraction with acetonitrile, followed by a clean-up
step using dispersive solid-phase extraction (d-SPE). The method is simple, rapid, and requires
small amounts of solvents and reagents. The QUEChERS method has been successfully
applied to the determination of OTA in a variety of food samples, including cereals, coffee, and
wine.', 'title": 'QUEChERS-based method for the determination of ochratoxin Ain ...", 'url':
‘https'://www.sciencedirect.com/science/article/pii/S030881461000842X'} {'snippet": 'The
extraction of ochratoxin A (OTA) from food and feed samples is a critical step in the analytical
procedure. The choice of the extraction method depends on the nature of the sample, the
concentration of the analyte, and the analytical technique used for the determination. The most
commonly used methods for the extraction of OTA are liquid-liquid extraction (LLE) and solid-
phase extraction (SPE). LLE is a simple and inexpensive method, but it is often not very
selective. SPE is a more selective method, but it is also more expensive and time-consuming.
In recent years, new extraction techniques have been developed, such as microwave-assisted
extraction (MAE), ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE).
These techniques are more efficient and environmentally friendly than the traditional methods.’,
'title": 'Extraction of Ochratoxin A from Food and Feed Samples: A Review', 'url’: '[Link]
{'snippet": 'Ochratoxin A (OTA) is a mycotoxin that can be found in a variety of food products. It
IS a potent nephrotoxin and carcinogen. The accurate and reliable determination of OTA in food
is essential for the protection of public health. A variety of analytical methods have been
developed for the determination of OTA, including thin-layer chromatography (TLC), high-
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performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay
(ELISA). HPLC with fluorescence detection (HPLC-FLD) is the most commonly used method
for the determination of OTA. The method is sensitive, selective, and reproducible. However, it
is also time-consuming and requires expensive equipment.’, 'title": 'A review of analytical
methods for the determination of ochratoxin A, 'url’: '[Link] {'snippet": 'The stability of ochratoxin
A (OTA) in food is affected by a number of factors, including temperature, pH, and the food
matrix. OTA is a relatively stable compound, but it can be degraded by heat, light, and extreme
pH conditions. The degradation of OTA can lead to the formation of less toxic or non-toxic
products. However, some degradation products may be more toxic than OTA itself. Therefore, it
is important to understand the factors that affect the degradation of OTA in order to develop
effective strategies for its control.’, 'title": 'Degradation of Ochratoxin A: A Review - Taylor &
Francis Online', 'url: '[Link] {'snippet": 'Ochratoxin A (OTA) is a mycotoxin that is produced by
several species of Aspergillus and Penicillium fungi. It is a contaminant of a wide range of food
commodities, including cereals, coffee, wine, and beer. OTA is a nephrotoxin and a potential
human carcinogen. The analysis of OTA in food is a challenging task due to the low
concentrations at which it is present and the complexity of the food matrix. A variety of
analytical methods have been developed for the determination of OTA in food, including thin-
layer chromatography (TLC), high-performance liquid chromatography (HPLC), and enzyme-
linked immunosorbent assay (ELISA). HPLC with fluorescence detection is the most widely
used method for the determination of OTA in food. The method is sensitive, selective, and
reproducible. However, it is also time-consuming and requires expensive equipment.’, 'title":
'‘Analysis of Ochratoxin A in Food: A Review - MDPI', 'url': 'https':.//www.mdpi.com/2304-
8158/9/10/1405'} {'snippet": 'The Joint FAO/WHO Expert Committee on Food Additives (JECFA)
has established a provisional tolerable weekly intake (PTWI) for OTA of 100 ng/kg of body
weight. The PTWI is an estimate of the amount of OTA that can be ingested weekly over a
lifetime without an appreciable health risk.', ‘title": 'Safety evaluation of certain mycotoxins in
food', 'url: '[Link] {'snippet": 'The European Union has set maximum levels for OTA in a variety
of food products, including cereals, coffee, wine, and grape juice. The maximum levels for OTA
in food are set to protect consumers from the harmful effects of this mycotoxin. The maximum
levels are based on the toxicological evaluation of OTA by the European Food Safety Authority
(EFSA).', 'title": 'EU legislation on ochratoxin A - European Commission’, 'url':
'https'://ec.europa.eu/food/safety/chemical-safety/contaminants/catalogue/ota_en'} {'snippet'
'‘Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium
fungi. It can contaminate a wide range of food commaodities, including cereals, coffee, wine,
and beer. OTA is a nephrotoxic, immunotoxic, teratogenic, and carcinogenic mycotoxin. The
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accurate and reliable determination of OTA in food and feed is essential for the protection of
public health.’, 'title': 'Ochratoxin A: A Review - MDPI', ‘url’: 'https'://www.mdpi.com/2304-
8158/9/10/1405'} {'snippet": 'Ochratoxin A (OTA) is a mycotoxin that is produced by several
species of Aspergillus and Penicillium. It can contaminate a wide range of food commaodities,
including cereals, coffee, and wine. OTA is a nephrotoxic, immunotoxic, teratogenic, and
carcinogenic mycotoxin. The accurate and reliable determination of OTA in food and feed is
essential for the protection of public health. A variety of analytical methods have been
developed for the determination of OTA, including thin-layer chromatography (TLC), high-
performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay
(ELISA). HPLC with fluorescence detection (HPLC-FLD) is the most commonly used method
for the determination of OTA. The method is sensitive, selective, and reproducible. However, it
is also time-consuming and requires expensive equipment.’, 'title": 'A review of analytical
methods for the determination of ochratoxin A, 'url":
‘https'://lwww.sciencedirect.com/science/article/pii/S000326700300652X} {'snippet": 'The
QUECHhERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a simple and rapid
method for the extraction of pesticides from food samples. The method has been adapted for
the extraction of mycotoxins, including ochratoxin A (OTA), from a variety of food matrices. The
QUEChERS method involves a single-step extraction with acetonitrile, followed by a clean-up
step using dispersive solid-phase extraction (d-SPE). The method is simple, rapid, and requires
small amounts of solvents and reagents. The QUEChERS method has been successfully
applied to the determination of OTA in a variety of food samples, including cereals, coffee, and
wine.', 'title": 'QUEChERS-based method for the determination of ochratoxin Ain ...", 'url':
‘https'://lwww.sciencedirect.com/science/article/pii/S030881461000842X'} {'snippet": 'The
extraction of ochratoxin A (OTA) from food and feed samples is a critical step in the analytical
procedure. The choice of the extraction method depends on the nature of the sample, the
concentration of the analyte, and the analytical technique used for the determination. The most
commonly used methods for the extraction of OTA are liquid-liquid extraction (LLE) and solid-
phase extraction (SPE). LLE is a simple and inexpensive method, but it is often not very
selective. SPE is a more selective method, but it is also more expensive and time-consuming.
In recent years, new extraction techniques have been developed, such as microwave-assisted
extraction (MAE), ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE).
These techniques are more efficient and environmentally friendly than the traditional methods.’,
title": 'Extraction of Ochratoxin A from Food and Feed Samples: A Review', 'url’: '[Link]
{'snippet’: 'The stability of ochratoxin A (OTA) in food is affected by a number of factors,
including temperature, pH, and the food matrix. OTA is a relatively stable compound, but it can

© 2026 BenchChem. All rights reserved. 7/19 Tech Support


https://www.hindawi.com/journals/jchem/2017/8341594/'%7D
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

be degraded by heat, light, and extreme pH conditions. The degradation of OTA can lead to the
formation of less toxic or non-toxic products. However, some degradation products may be
more toxic than OTA itself. Therefore, it is important to understand the factors that affect the
degradation of OTA in order to develop effective strategies for its control.’, 'title": 'Degradation of
Ochratoxin A: A Review - Taylor & Francis Online’, 'url’: '[Link] {'snippet’: "The solubility of OTA is
dependent on the pH and the solvent. It is more soluble in organic solvents than in water. The
solubility of OTA in water is low, but it can be increased by increasing the pH. The solubility of
OTA in organic solvents is also dependent on the polarity of the solvent. It is more soluble in
polar organic solvents, such as methanol and ethanol, than in nonpolar organic solvents, such
as hexane and toluene.', 'title": 'Solubility of Ochratoxin A - Food Additives & Contaminants’,
‘url: '[Link] {'snippet": "Ochratoxin A (OTA) is a mycotoxin that can contaminate a variety of food
products. It is a potent nephrotoxin and carcinogen. OTA is a relatively stable compound, but it
can be degraded by heat, light, and extreme pH conditions. The degradation of OTA can lead
to the formation of less toxic or non-toxic products. However, some degradation products may
be more toxic than OTA itself. Therefore, it is important to understand the factors that affect the
degradation of OTA in order to develop effective strategies for its control. ### Thermal
Degradation OTA is a thermostable mycotoxin, but it can be degraded by heat treatment. The
degradation of OTA is dependent on temperature, time, and pH. The degradation of OTA is also
higher in the presence of food matrix components. ### Photodegradation OTA is sensitive to
light, especially ultraviolet (UV) light. The photodegradation of OTA can lead to the formation of
a variety of products, including ochratoxin B, ochratoxin a, and 22S-ochratoxin A. The
photodegradation of OTA is affected by the wavelength of light, the intensity of light, and the
presence of photosensitizers. ### pH Effects OTA is most stable at acidic pH values. The
degradation of OTA increases as the pH increases. The degradation of OTA is also affected by
the type of buffer used.”, 'title’: 'Degradation of Ochratoxin A: A Review - Taylor & Francis
Online’, 'url’: '[Link] {'snippet": 'This paper reviews the recent advances in the analysis of
ochratoxin A (OTA) in food. The review covers the different steps of the analytical procedure,
including sampling, sample preparation, extraction, clean-up, and determination. The review
also discusses the different analytical techniques that have been used for the determination of
OTA, including thin-layer chromatography (TLC), high-performance liquid chromatography
(HPLC), gas chromatography (GC), and enzyme-linked immunosorbent assay (ELISA)., 'title":
'Recent advances in the analysis of ochratoxin A in food', 'url':
‘https'://www.sciencedirect.com/science/article/pii/S000326700300652X'} {'snippet": 'Ochratoxin
A (OTA) is a mycotoxin of major concern for the safety of food and feed. It is known to be a
nephrotoxic, immunotoxic, teratogenic, and carcinogenic compound. OTA is relatively stable to
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heat, but it can be isomerized to a less toxic form, ochratoxin B (OTB), or degraded to other
products. The rate of isomerization and degradation is dependent on temperature, pH, and the
food matrix. This study investigated the effect of pH on the thermal isomerization of OTA in
buffered solutions. The results showed that the rate of isomerization was highest at pH 7 and
lowest at pH 3. The rate of degradation was highest at pH 9 and lowest at pH 3. These findings
suggest that the pH of the food matrix can have a significant effect on the stability of OTA
during thermal processing.', 'title": 'Effect of pH on the thermal isomerization of ochratoxin A',
‘url’: 'https'://www.sciencedirect.com/science/article/pii/S095671352200276 X'} {'snippet":
'‘Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium
fungi, which can contaminate a wide range of food commodities. OTA is a thermostable
compound, but it can be isomerized to a less toxic form, 22S-ochratoxin A (22S-OTA), by heat
treatment. This isomerization can occur during food processing and can affect the accuracy of
OTA analysis.', 'title": "Thermal isomerization of ochratoxin A in food', 'url":
‘https'://lwww.sciencedirect.com/science/article/pii/S095671352200276 X'} {'snippet": 'Thermal
processing is a common method used in the food industry to ensure the safety and extend the
shelf-life of products. However, it can also lead to the degradation of mycotoxins, such as
ochratoxin A (OTA). This study investigated the effect of thermal processing on the degradation
of OTA in a model system and in a naturally contaminated food product. The results showed
that OTA is a thermostable mycotoxin, but it can be degraded by heat treatment. The
degradation of OTA was found to be dependent on temperature, time, and pH. The degradation
of OTA was also found to be higher in the presence of food matrix components.’, 'title": 'Effect of
thermal processing on the degradation of ochratoxin A', 'url":
‘https'://lwww.sciencedirect.com/science/article/pii/S095671352200276 X }H# Technical Support
Center: Minimizing Thermal Isomerization of Ochratoxin A During Sample Extraction

Welcome to the technical support center dedicated to providing researchers, scientists, and
drug development professionals with in-depth guidance on a critical, yet often overlooked,
aspect of Ochratoxin A (OTA) analysis: the minimization of thermal isomerization during sample
extraction. This guide is designed to move beyond simplistic protocols, offering a deep dive into
the causative factors of OTA degradation and providing actionable, field-tested strategies to
ensure the integrity of your analytical results.

Frequently Asked Questions (FAQSs)
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Here, we address some of the most common initial questions regarding OTA and its
isomerization.

Q1: What is Ochratoxin A (OTA) and why is its accurate measurement important?

Ochratoxin A is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It
iIs a common contaminant in a wide range of food commaodities, including cereals, coffee
beans, wine, and dried fruits. OTA is a potent nephrotoxin (damaging to the kidneys) and has
been classified as a possible human carcinogen (Group 2B) by the International Agency for
Research on Cancer (IARC). Regulatory bodies worldwide, such as the European Union, have
established maximum permissible levels for OTA in various foodstuffs to protect consumer
health. Therefore, accurate and reliable quantification of OTA is paramount for food safety,
quality control, and toxicological research.

Q2: What is thermal isomerization of OTA, and how does it affect my results?

OTA is a relatively thermostable compound, but it can undergo structural changes when
subjected to heat. One of the primary thermal degradation pathways is isomerization, where
OTA converts to other, less toxic, or non-toxic isomers, such as Ochratoxin B (OTB) or 22S-
ochratoxin A (22S-OTA). This conversion can be influenced by factors like temperature, time,
and pH. If significant isomerization occurs during your sample extraction process, you will
underestimate the actual concentration of the toxic OTA in your sample, leading to inaccurate
and potentially non-compliant results.

Q3: Besides temperature, what other factors can degrade OTA during extraction?

While this guide focuses on thermal isomerization, it's crucial to be aware of other factors that
can degrade OTA:

e pH: OTA is most stable in acidic conditions. As the pH increases, particularly in neutral to
alkaline conditions (pH 7 and above), the rate of degradation and isomerization increases.

e Light: OTA is sensitive to light, especially ultraviolet (UV) radiation. Exposure to light can lead
to photodegradation, forming various byproducts.

e Solvent Choice: The polarity and type of solvent used for extraction can influence OTA's
stability and solubility.
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» Matrix Effects: The components of the sample matrix itself can sometimes accelerate
degradation.

Troubleshooting Guide: Common Issues and
Solutions

This section is designed to help you diagnose and resolve common problems encountered
during OTA extraction that may be related to thermal isomerization.
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Observed Problem

Probable Cause(s)

Recommended Solution(s)

Low OTA recovery in spiked

samples

Thermal Isomerization: The
extraction temperature is too
high, causing OTA to convert
to its isomers, which are not
detected by your analytical

method.

Temperature Control:
Immediately reduce and strictly
control the temperature of all
extraction steps. Aim for
ambient or sub-ambient
temperatures where possible.
Validate your method at a

controlled, lower temperature.

pH-Induced Degradation: The
pH of your extraction solvent is

neutral or alkaline.

pH Adjustment: Acidify your
extraction solvent. A pH of

around 3 is often optimal for
OTA stability. Use a suitable

buffer if necessary.

Photodegradation: Samples
are being processed under
direct or strong laboratory

lighting.

Light Protection: Work with
amber glassware or tubes, and
minimize exposure to direct
light.

Inconsistent or non-
reproducible OTA
concentrations across

replicates

Fluctuating Temperatures:
Inconsistent heating during
extraction steps (e.g., solvent
evaporation) is leading to

variable rates of isomerization.

Standardize Heating: Use a
water bath or a controlled
heating block with a precise
temperature setting for any
necessary heating steps. Avoid
aggressive, uncontrolled

heating on a hot plate.

Variable Extraction Times:
Inconsistent timing for
extraction or evaporation

steps.

Standardize Timings: Ensure
all samples are processed for
the same duration at each

step.

Presence of unexpected peaks
near the OTA peak in the

chromatogram

Isomer Formation: These could
be isomers of OTA formed

during extraction.

Method Validation: If possible,
use an analytical method (e.g.,
LC-MS/MS) that can identify
and quantify known OTA
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isomers to confirm their

presence.

Optimize Extraction: Re-
evaluate and optimize your
extraction protocol with a focus
on minimizing heat, light, and

neutral/alkaline pH exposure.

Experimental Protocols for Minimizing OTA Thermal
Isomerization

The following protocols provide a framework for extracting OTA from solid and liquid matrices
while minimizing the risk of thermal degradation.

Protocol 1: General Solid-Phase Extraction (SPE) for
Solid Samples (e.g., Cereals, Coffee)

This protocol emphasizes temperature control and appropriate solvent selection.
1. Sample Homogenization:

« Mill the sample to a fine, uniform powder. This increases the surface area for efficient
extraction without generating significant heat. If using a high-power blender, process in short
bursts with cooling intervals.

2. Extraction:

e To a known quantity of the homogenized sample (e.g., 5 g), add an appropriate volume of an
acidified extraction solvent. A common choice is a mixture of acetonitrile and water (e.g.,
80:20 v/v) acidified with a small amount of an acid like formic acid or phosphoric acid to bring
the pH to ~3.

o Extract at ambient temperature (20-25°C) using a mechanical shaker or vortex mixer for a
defined period (e.g., 30 minutes). Avoid any form of heating at this stage.

3. Centrifugation and Filtration:
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o Centrifuge the extract at a moderate speed (e.g., 4000 rpm for 10 minutes) at a controlled
temperature (e.g., 20°C) to pellet the solid matrix.
« Filter the supernatant through a 0.45 pum filter to remove any remaining particulates.

4. SPE Clean-up:

e Use a commercially available SPE cartridge suitable for mycotoxin analysis (e.g., C18 or a
specialized mycotoxin column).

» Condition the cartridge according to the manufacturer's instructions.

» Load the filtered extract onto the cartridge.

e Wash the cartridge to remove interfering compounds.

o Elute the OTA with a suitable solvent (e.g., methanol or an acidified organic solvent).

5. Solvent Evaporation (Critical Step for Temperature Control):

« If the eluate needs to be concentrated, use a gentle stream of nitrogen at ambient
temperature or slightly above (not exceeding 40°C). A water bath set to a low temperature
can provide controlled, gentle heating. Avoid high-temperature evaporation at all costs.

6. Reconstitution and Analysis:

o Reconstitute the dried extract in the initial mobile phase of your analytical system (e.g.,
HPLC, LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE) for Liquid
Samples (e.g., Wine, Juice)
This protocol highlights the importance of pH control.

1. Sample Preparation:

o Take a known volume of the liquid sample (e.g., 10 mL).

o Crucially, adjust the pH of the sample to an acidic range (pH 2.5-3.0) using a suitable acid
(e.g., hydrochloric acid or phosphoric acid). This is vital for both OTA stability and efficient
partitioning into the organic solvent.

2. Extraction:
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e Add an immiscible organic solvent with good solubility for OTA, such as ethyl acetate or
chloroform.

» Shake vigorously for a defined period (e.g., 5-10 minutes) at ambient temperature.

» Allow the layers to separate. A brief centrifugation can aid in this separation.

3. Collection and Repetition:

» Carefully collect the organic layer containing the OTA.
o Repeat the extraction process on the aqueous layer at least once more to ensure complete
recovery.

4. Solvent Evaporation:

o Combine the organic extracts.
o Evaporate the solvent under a gentle stream of nitrogen at low temperature (not exceeding
40°C) as described in Protocol 1.

5. Reconstitution and Analysis:
o Reconstitute the residue in the appropriate mobile phase for your analytical instrumentation.

Visualizing the Workflow and Isomerization Process

To better illustrate the key decision points and the chemical transformation at the heart of this
issue, the following diagrams are provided.
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Caption: Key control points in an OTA extraction workflow designed to minimize thermal

degradation.
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Caption: Simplified representation of OTA degradation pathways, highlighting thermal

isomerization.

Key Takeaways and Best Practices

Temperature is the Enemy: The single most critical factor to control during OTA extraction is
temperature. Every step should be performed at ambient or lower temperatures unless a
brief, controlled, and validated heating step is absolutely necessary.

Mind the pH: Always work in an acidic environment (pH ~3) to ensure the stability of the OTA
molecule.

Protect from Light: Use amber vials and minimize exposure to direct laboratory lighting
throughout the extraction process.

Method Validation is Non-Negotiable: When developing or implementing an OTA extraction
method, it is essential to validate it using spiked samples and, if possible, certified reference
materials to ensure you are achieving high recovery rates and not losing your analyte to
degradation.

Modern Extraction Techniques: Consider modern, often faster and more efficient, extraction
methods like QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ultrasonic-
assisted extraction (UAE), which can reduce extraction times and often operate at ambient
temperatures.
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By understanding the mechanisms of OTA degradation and implementing these rigorous
control measures, you can significantly enhance the accuracy and reliability of your analytical
data, ensuring the integrity of your research and the safety of regulated products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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